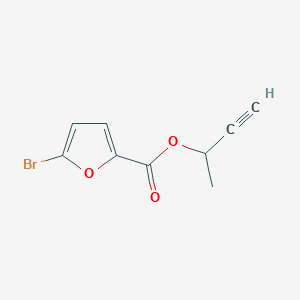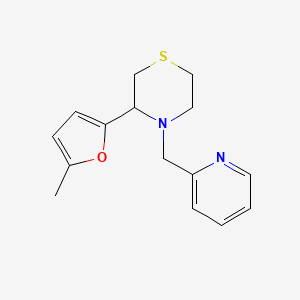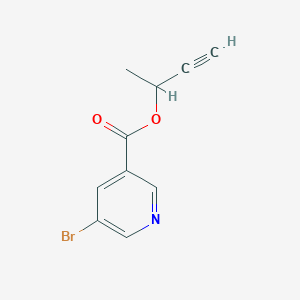
But-3-yn-2-yl 5-bromopyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
But-3-yn-2-yl 5-bromopyridine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of pyridine, which is a heterocyclic organic compound that is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
But-3-yn-2-yl 5-bromopyridine-3-carboxylate has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has shown promising results as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, But-3-yn-2-yl 5-bromopyridine-3-carboxylate has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. This compound has a unique fluorescence property that allows it to selectively detect ROS in cells and tissues.
作用機序
The mechanism of action of But-3-yn-2-yl 5-bromopyridine-3-carboxylate involves its interaction with specific biological targets, such as HDACs and ROS. In the case of HDAC inhibition, this compound binds to the active site of HDAC enzymes and prevents them from deacetylating histone proteins. This leads to the accumulation of acetylated histones, which can alter the expression of genes involved in cell growth and survival. In the case of ROS detection, But-3-yn-2-yl 5-bromopyridine-3-carboxylate undergoes a specific chemical reaction with ROS, which results in the emission of fluorescence. This property allows for the selective detection of ROS in biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of But-3-yn-2-yl 5-bromopyridine-3-carboxylate are dependent on its specific application. In the case of HDAC inhibition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, it has been shown to have anti-inflammatory effects in certain disease models. In the case of ROS detection, But-3-yn-2-yl 5-bromopyridine-3-carboxylate has been used to study the role of ROS in various biological processes, such as aging, neurodegenerative diseases, and cardiovascular diseases.
実験室実験の利点と制限
The advantages of using But-3-yn-2-yl 5-bromopyridine-3-carboxylate in lab experiments include its unique properties, such as its fluorescence property and HDAC inhibition activity. These properties allow for the selective detection of ROS and the induction of apoptosis in cancer cells, respectively. Additionally, the synthesis method for this compound has been optimized to achieve high yields and purity. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of But-3-yn-2-yl 5-bromopyridine-3-carboxylate. In the field of medicinal chemistry, there is a need for further studies to optimize the structure-activity relationship of this compound and to develop more potent HDAC inhibitors. Additionally, there is a need for further studies to fully understand the mechanism of action of this compound and its potential side effects. In the field of ROS detection, there is a need for further studies to develop more selective and sensitive fluorescent probes for detecting ROS in biological systems. Overall, the study of But-3-yn-2-yl 5-bromopyridine-3-carboxylate has the potential to lead to the development of new therapies and diagnostic tools for various diseases.
合成法
The synthesis of But-3-yn-2-yl 5-bromopyridine-3-carboxylate involves the reaction of 5-bromopyridine-3-carboxylic acid with propargyl alcohol in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to yield the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
特性
IUPAC Name |
but-3-yn-2-yl 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-3-7(2)14-10(13)8-4-9(11)6-12-5-8/h1,4-7H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYYSDQWGXNWCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC(=O)C1=CC(=CN=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-yn-2-yl 5-bromopyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)


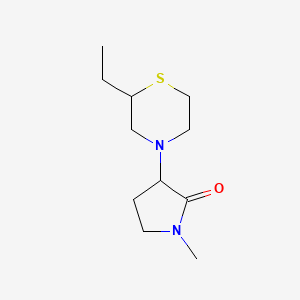

![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)
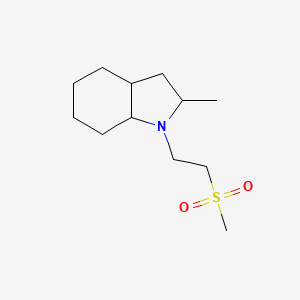
![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)
![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)
